molecular formula C23H23ClN4O4S2 B2614376 N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 794585-40-3

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2614376
CAS No.: 794585-40-3
M. Wt: 519.03
InChI Key: GNLHPJNSOYPXHX-UHFFFAOYSA-N
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Description

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a sulfonamide group, a morpholine ring, and a pyridine carboxamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 4-chlorophenylsulfamoyl derivative, followed by the introduction of the morpholine ring and the pyridine carboxamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π stacking interactions. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide
  • 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide

Uniqueness

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and the pyridine carboxamide moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S2/c1-33-23-19(3-2-10-25-23)22(29)26-18-8-9-20(28-11-13-32-14-12-28)21(15-18)34(30,31)27-17-6-4-16(24)5-7-17/h2-10,15,27H,11-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHPJNSOYPXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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